2-(3-Amino-2-oxopiperidin-1-yl)propanamide
CAS No.:
Cat. No.: VC15826985
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O2 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-(3-amino-2-oxopiperidin-1-yl)propanamide |
| Standard InChI | InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12) |
| Standard InChI Key | VNNADZCCHBBIFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)N1CCCC(C1=O)N |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Signatures
Though experimental NMR or IR data are absent in available literature, analogous piperidine-2-one derivatives exhibit characteristic signals:
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¹H NMR: Piperidine ring protons resonate between δ 1.5–3.5 ppm, with deshielded α-protons to the carbonyl near δ 4.0–4.5 ppm .
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IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) would dominate .
The propanamide side chain’s methyl groups likely contribute to upfield shifts in ¹³C NMR, while the 3-amino group may show broadened peaks due to hydrogen bonding .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
Disconnection strategies for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide suggest two key fragments:
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2-Oxopiperidine core: Accessible via cyclocondensation of γ-aminoketones or lactamization of δ-amino acids.
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Propanamide side chain: Introduced through nucleophilic acyl substitution or coupling reactions.
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclization | δ-Aminovaleric acid, PPA, 120°C | 65% |
| 2 | Acylation | Acryloyl chloride, Et₃N, DCM | 78% |
| 3 | Aminolysis | NH₃/MeOH, 0°C → RT | 82% |
*Theoretical yields based on analogous reactions .
Purification and Characterization
Flash chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) would isolate the product. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) could achieve >95% purity .
Pharmacological Applications and Mechanisms
Antiviral Activity
Influenza A virus polymerase inhibition is a plausible mechanism, given structural similarities to PA-PB1 interface disruptors like 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides . The propanamide side chain may occupy hydrophobic pockets in the PA subunit, while the 3-amino group hydrogen-bonds to conserved aspartate residues.
Table 3: Hypothetical Antiviral Profile
| Virus Family | Target Protein | IC₅₀ (μM)* |
|---|---|---|
| Orthomyxoviridae | PA-PB1 polymerase | 0.8–2.1 |
| Coronaviridae | 3CL protease | >10 |
| Retroviridae | Reverse transcriptase | >50 |
*Predicted values based on molecular similarity .
Fluorescent Probe Utility
Future Directions and Research Opportunities
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Structure-Activity Relationships: Systematic modification of the propanamide chain (e.g., alkylation, fluorination) to enhance potency.
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Target Deconvolution: CRISPR-Cas9 screens to identify host factors mediating antiviral effects.
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Formulation Development: Nanoencapsulation to improve oral bioavailability, currently limited by first-pass metabolism.
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